(3R)-2,4-diiodo-3-methylbut-1-ene (3R)-2,4-diiodo-3-methylbut-1-ene
Brand Name: Vulcanchem
CAS No.: 481048-22-0
VCID: VC3739119
InChI: InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1
SMILES: CC(CI)C(=C)I
Molecular Formula: C5H8I2
Molecular Weight: 321.93 g/mol

(3R)-2,4-diiodo-3-methylbut-1-ene

CAS No.: 481048-22-0

Cat. No.: VC3739119

Molecular Formula: C5H8I2

Molecular Weight: 321.93 g/mol

* For research use only. Not for human or veterinary use.

(3R)-2,4-diiodo-3-methylbut-1-ene - 481048-22-0

Specification

CAS No. 481048-22-0
Molecular Formula C5H8I2
Molecular Weight 321.93 g/mol
IUPAC Name (3R)-2,4-diiodo-3-methylbut-1-ene
Standard InChI InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1
Standard InChI Key VOZYPLHSNKQLQD-SCSAIBSYSA-N
Isomeric SMILES C[C@H](CI)C(=C)I
SMILES CC(CI)C(=C)I
Canonical SMILES CC(CI)C(=C)I

Introduction

The compound is also known by several synonyms including (R)-2-iodo-3-(iodomethyl)but-1-ene, (R)-2,4-diiodo-3-methylbut-1-ene, and 1-Butene, 2,4-diiodo-3-methyl-, (3R)- . These alternative names highlight different structural aspects of the molecule while maintaining reference to its fundamental chemical identity. The systematic identification of this compound is facilitated by its unique Chemical Abstracts Service (CAS) registry number: 481048-22-0, which provides an unambiguous reference for this specific chemical entity in scientific literature and databases .

Physical and Chemical Properties

(3R)-2,4-diiodo-3-methylbut-1-ene possesses a set of distinctive physical and chemical properties that define its behavior in various chemical environments and applications. The compound has a molecular formula of C5H8I2, indicating its composition of five carbon atoms, eight hydrogen atoms, and two iodine atoms arranged in a specific structural configuration . This composition results in a relatively high molecular weight of 321.93 g/mol, which is primarily due to the contribution of the two heavy iodine atoms that constitute a significant portion of the molecule's mass .

PropertyValueSource
Molecular FormulaC5H8I2
Molar Mass321.93 g/mol
Density2.235±0.06 g/cm³ (Predicted)
Boiling Point207.2±33.0°C (Predicted)
CAS Number481048-22-0
Stereochemistry(3R) configuration

The stereochemical properties of (3R)-2,4-diiodo-3-methylbut-1-ene are particularly important for its applications in stereoselective synthesis. The (3R) designation indicates a specific three-dimensional arrangement of substituents around the third carbon atom, which is a chiral center in this molecule. This stereochemistry can influence the compound's interactions with other chiral molecules and environments, such as biological receptors or catalysts, making it valuable in applications where stereoselectivity is crucial.

Applications in Chemical Industry

(3R)-2,4-diiodo-3-methylbut-1-ene finds its primary application as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry where stereoselective synthesis is often crucial. The search results specifically identify this compound as an intermediate in the synthesis of Eribulin, an important anticancer medication used in the treatment of certain types of advanced breast cancer and liposarcoma . Eribulin (brand name Halaven) is a structurally complex molecule that requires precise control of stereochemistry during its synthesis, making stereochemically defined building blocks like (3R)-2,4-diiodo-3-methylbut-1-ene essential components of its manufacturing process.

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesNotable Differences
(3R)-2,4-diiodo-3-methylbut-1-eneC5H8I2321.93 g/molTwo iodine atoms at C-2 and C-4; (3R) stereochemistry; terminal alkeneReference compound
3,4-Dibromo-3-methylbut-1-eneC5H8Br2227.92 g/molTwo bromine atoms at C-3 and C-4; terminal alkeneDifferent halogen (Br vs I); different halogen positions; no specified stereochemistry
Mono-iodinated butenes (e.g., 2-iodo-3-methylbut-1-ene)C5H9I~196 g/molSingle iodine atom; terminal alkeneContains only one halogen atom; potentially different reactivity profile
Non-halogenated 3-methylbut-1-eneC5H1070.13 g/molNo halogen atoms; simple terminal alkeneLacks reactive halogen sites; significantly different chemical properties

These differences in structure, halogen type, halogen position, and stereochemistry translate into different chemical behaviors, making each compound suitable for specific applications in organic synthesis. While (3R)-2,4-diiodo-3-methylbut-1-ene is particularly valuable for stereoselective transformations in pharmaceutical synthesis, its related compounds might find utility in other applications where their specific structural features offer advantages.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator